An In-Depth Technical Guide to the Core Chemical Properties of Propane-1,2,3-triyl tripalmitate-d27
An In-Depth Technical Guide to the Core Chemical Properties of Propane-1,2,3-triyl tripalmitate-d27
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Propane-1,2,3-triyl tripalmitate-d27, a deuterated analog of tripalmitin. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize stable isotope-labeled compounds for metabolic research, lipidomics, and as internal standards in quantitative analyses.
Chemical and Physical Properties
Table 1: General Chemical Properties
| Property | Value (Propane-1,2,3-triyl tripalmitate) | Value (Propane-1,2,3-triyl tripalmitate-d93) | Notes |
| Synonyms | Tripalmitin, Glyceryl tripalmitate | Tripalmitin (trispalmitoyl-D93) | The -d27 variant would have similar synonyms with the deuteration level specified. |
| Chemical Formula | C₅₁H₉₈O₆[1] | C₅₁H₅D₉₃O₆[2] | The formula for the -d27 variant would be C₅₁H₇₁D₂₇O₆. |
| Molecular Weight | 807.339 g/mol [1] | 900.89 g/mol [2] | The calculated molecular weight for the -d27 variant is approximately 834.5 g/mol . |
| CAS Number (Unlabeled) | 555-44-2[1][2] | 555-44-2[2] | This is the CAS number for the non-deuterated compound. |
| CAS Number (Labeled) | Not specified | 241157-04-0[2] | A specific CAS number would be assigned to the -d27 variant. |
| Appearance | White, waxy solid | Not specified | Expected to be a white solid. |
Table 2: Physical Properties
| Property | Value (Tripalmitin) | Notes |
| Melting Point | 66-67 °C[3] | The melting point of the deuterated analog is expected to be very similar. |
| Boiling Point | Not applicable (decomposes) | |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform and ether.[4] | Deuteration does not significantly alter solubility in common solvents. |
| Storage Temperature | -20°C[2] | Recommended for long-term stability. |
Experimental Protocols
The synthesis and analysis of deuterated lipids like Propane-1,2,3-triyl tripalmitate-d27 require specialized protocols. Below are detailed methodologies for its synthesis and characterization.
Synthesis of Deuterated Triglycerides
The synthesis of deuterated triglycerides can be achieved through the esterification of glycerol with deuterated fatty acids. A general protocol is outlined below.
Objective: To synthesize Propane-1,2,3-triyl tripalmitate-d27 from glycerol and deuterated palmitic acid.
Materials:
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Glycerol
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Palmitic acid-d27
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Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
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4-(Dimethylamino)pyridine (DMAP) as a catalyst
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Anhydrous dichloromethane (DCM) or a similar aprotic solvent
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Silica gel for column chromatography
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Hexane and ethyl acetate for elution
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve glycerol and a stoichiometric excess (e.g., 3.3 equivalents) of palmitic acid-d27 in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
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Coupling Reaction: Add DMAP (catalytic amount) to the solution. In a separate flask, dissolve DCC (e.g., 3.3 equivalents) in anhydrous DCM. Add the DCC solution dropwise to the glycerol and fatty acid mixture at 0°C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute hydrochloric acid and then with a saturated sodium bicarbonate solution to remove any unreacted acid and catalyst. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure Propane-1,2,3-triyl tripalmitate-d27.
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Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Analysis by Mass Spectrometry
Mass spectrometry is a critical technique for confirming the molecular weight and isotopic enrichment of Propane-1,2,3-triyl tripalmitate-d27.
Objective: To determine the molecular weight and deuterium incorporation of the synthesized product.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI or APCI).
Sample Preparation:
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Dissolve a small amount of the purified product in a suitable solvent (e.g., chloroform/methanol mixture).
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Prepare a dilute solution (e.g., 1-10 µg/mL) for direct infusion or LC-MS analysis.
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For LC-MS, use a C18 reversed-phase column with a gradient of mobile phases such as acetonitrile/water and isopropanol/acetonitrile, both containing a suitable additive like ammonium formate.
Data Acquisition:
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Acquire mass spectra in full scan mode to determine the molecular ion peak.
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The expected m/z for the [M+H]⁺ ion of Propane-1,2,3-triyl tripalmitate-d27 is approximately 835.5.
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Perform tandem mass spectrometry (MS/MS) to confirm the structure by fragmentation analysis.
Analysis by NMR Spectroscopy
NMR spectroscopy is used to confirm the structure and the positions of deuterium labeling.
Objective: To verify the chemical structure and the extent of deuteration.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
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Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
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Add a small amount of tetramethylsilane (TMS) as an internal standard.
Data Acquisition:
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¹H NMR: The proton spectrum will show a significant reduction in the intensity of signals corresponding to the positions where deuterium has been incorporated.
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²H NMR: The deuterium spectrum will show signals at the chemical shifts corresponding to the deuterated positions.
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¹³C NMR: The carbon spectrum will show changes in the multiplicity of signals for carbons attached to deuterium due to C-D coupling.
Applications in Research and Drug Development
Propane-1,2,3-triyl tripalmitate-d27 serves as a valuable tool in various research applications, primarily due to the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, leading to slower metabolic cleavage.
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Metabolic Studies: It is used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of dietary fats. The metabolic fate of the deuterated tripalmitin can be tracked and quantified using mass spectrometry.[5][6]
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Lipidomics: In lipidomics workflows, deuterated lipids are widely used as internal standards for the accurate quantification of endogenous lipids in complex biological samples.[7][8] Their chemical similarity to the analytes of interest ensures that they behave similarly during sample preparation and analysis, thus correcting for variations.
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Drug Development: Understanding the interaction of drugs with lipid metabolism is crucial. Deuterated lipids can be used to investigate how a drug candidate affects lipid synthesis, turnover, and signaling pathways.
Visualizations
Synthesis Workflow
Figure 1: Synthesis Workflow for Deuterated Triglycerides.
Lipidomics Experimental Workflow
Figure 2: Lipidomics Workflow Using a Deuterated Internal Standard.
Metabolic Fate Logical Diagram
Figure 3: Logical Flow of a Metabolic Fate Study.
References
- 1. benchchem.com [benchchem.com]
- 2. Tripalmitin (trispalmitoyl-Dââ, 98%) - Cambridge Isotope Laboratories, DLM-9462-0.5 [isotope.com]
- 3. Documents download module [ec.europa.eu]
- 4. targetmol.com [targetmol.com]
- 5. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
